Fe(III) Chelation Strength: Pyridine-2,6-Dicarboxylate vs. Pyridine-2,6-Diacetate
Potentiometric titrations at 25°C in 0.6 M NaCl demonstrate that pyridine-2,6-dicarboxylic acid (H2X) forms significantly stronger Fe(III) complexes than its structural analog pyridine-2,6-diacetic acid (H2A) [1]. The FeX⁺ 1:1 complex exhibits a stability constant log K = 8.840 ± 0.003, compared to log K = 7.53 ± 0.03 for FeA⁺, representing an approximate 20-fold greater binding affinity. Similarly, the FeX₂⁻ 2:1 complex (log β₂ = 14.82 ± 0.03) is an order of magnitude more stable than FeA₂⁻ (log β₂ = 13.81 ± 0.04). The authors explicitly conclude that H2X forms stronger complexes towards Al(III) and Fe(III) than does H2A, attributing this to tridentate coordination involving the pyridine nitrogen, whereas H2A adopts a bidentate mode utilizing only its acetate arms [1].
| Evidence Dimension | Stability constant (log K for 1:1 Fe(III) complex) |
|---|---|
| Target Compound Data | log K = 8.840 ± 0.003 for FeX⁺ (H2X ligand) |
| Comparator Or Baseline | log K = 7.53 ± 0.03 for FeA⁺ (H2A ligand) |
| Quantified Difference | Δ log K = 1.31 (≈ 20-fold higher binding constant) |
| Conditions | Potentiometric titration, 25°C, 0.6 M (Na)Cl aqueous solution |
Why This Matters
For applications requiring selective and high-affinity iron(III) chelation—such as iron interference removal in analytical chemistry or industrial process streams—the 20-fold stronger binding of pyridine-2,6-dicarboxylate directly translates to more efficient metal sequestration and lower required stoichiometric excess.
- [1] Bombi GG, et al. Complexation of 2,6-pyridinedicarboxylic and 2,6-pyridinediacetic acids towards aluminium(III) and iron(III). Polyhedron. 2009;28(2):327-335. doi:10.1016/j.poly.2008.10.029. View Source
